Cas no 22383-86-4 (2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde)

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde,2-hydroxy-3,4-dimethoxy-6-methyl-

- 2-HYDROXY-3,4-DIMETHOXY-6-METHYLBENZALDEHYDE

- 2-Hydroxy-3,4-dimethoxy-6-methyl-benzaldehyd

- 2-hydroxy-3,4-dimethoxy-6-methyl-benzaldehyde

- Benzaldehyde,2-hydroxy-3,4-dimethoxy-6-methyl

- 22383-86-4

- SCHEMBL12841729

- AKOS006228535

- FT-0706062

- 2-hydroxy-3,4-dimethoxy-6-methylbenzaldehyde, AldrichCPR

- DTXSID60468400

- DA-07970

- 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde

-

- インチ: InChI=1S/C10H12O4/c1-6-4-8(13-2)10(14-3)9(12)7(6)5-11/h4-5,12H,1-3H3

- InChIKey: PNRCENGTZYOIQK-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C(=C1C=O)O)OC)OC

計算された属性

- せいみつぶんしりょう: 196.07400

- どういたいしつりょう: 196.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.197

- ふってん: 314.1°Cat760mmHg

- フラッシュポイント: 121.9°C

- 屈折率: 1.561

- PSA: 55.76000

- LogP: 1.53030

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde セキュリティ情報

- 危険カテゴリコード: 22

-

危険物標識:

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde 税関データ

- 税関コード:2912499000

- 税関データ:

中国税関番号:

2912499000概要:

291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、テトラホルムアルデヒド外観

要約:

291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T14436-1g |

(3,4,5-trifluorophenyl)methanol |

22383-86-4 | 1g |

318.0CNY | 2021-07-13 | ||

| TRC | H514640-2.5g |

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde |

22383-86-4 | 2.5g |

$ 185.00 | 2022-06-04 | ||

| TRC | H514640-250mg |

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde |

22383-86-4 | 250mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T14436-1g |

(3,4,5-trifluorophenyl)methanol |

22383-86-4 | 1g |

318CNY | 2021-05-08 | ||

| TRC | H514640-500mg |

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde |

22383-86-4 | 500mg |

$ 65.00 | 2022-06-04 |

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde 関連文献

-

1. 329. New synthesis of fumigatin, spinulosin monomethyl ethers, and aurantiogliocladinT. R. Seshadri,G. B. Venkatasubramanian J. Chem. Soc. 1959 1660

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehydeに関する追加情報

Introduction to 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde (CAS No. 22383-86-4)

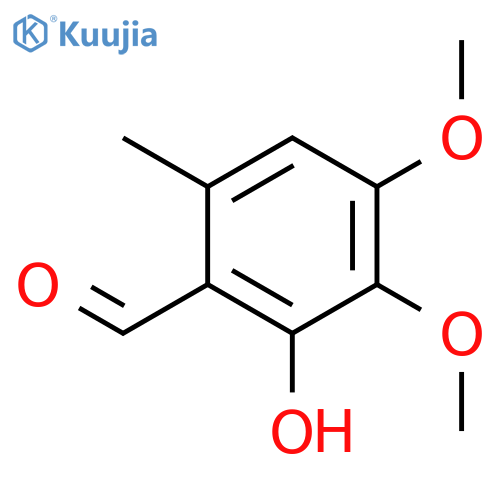

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde (CAS No. 22383-86-4) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and natural product research. This compound, also known as vanillic aldehyde, is characterized by its unique structural features, including a hydroxyl group, two methoxy groups, and a methyl group attached to the benzene ring. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

The chemical structure of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde can be represented as C10H12O4. It is a white to off-white crystalline solid with a characteristic aromatic odor. The compound is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility properties make it suitable for various applications in both laboratory and industrial settings.

In recent years, the study of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde has expanded beyond its traditional use as a synthetic intermediate. Researchers have explored its potential biological activities and therapeutic applications. One notable area of interest is its antioxidant properties. Studies have shown that this compound exhibits strong antioxidant activity, which can be attributed to the presence of the hydroxyl and methoxy groups on the benzene ring. These groups can effectively scavenge free radicals and protect cells from oxidative damage.

Beyond its antioxidant properties, 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have potential applications in the treatment of inflammatory diseases.

The potential anticancer properties of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde have also been explored. Research has shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, studies have reported that the compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor known to play a crucial role in cancer development and progression.

In addition to its biological activities, 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde has been used as a starting material for the synthesis of more complex molecules with diverse applications. For instance, it serves as an important intermediate in the synthesis of natural products and pharmaceuticals. Its reactivity with various functional groups allows chemists to introduce additional functionalities or modify existing ones, thereby expanding its utility in drug discovery and development.

The synthesis of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde can be achieved through several routes. One common method involves the oxidation of 2-hydroxy-3,4-dimethoxytoluene using an oxidizing agent such as potassium permanganate or sodium periodate. Another approach involves the condensation of vanillin with formaldehyde followed by oxidation to form the aldehyde group. These synthetic methods provide researchers with flexible options to produce the compound on both small and large scales.

The safety profile of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde is an important consideration for its use in various applications. While it is generally considered safe for laboratory use when proper handling protocols are followed, it is essential to adhere to standard safety guidelines to prevent exposure and ensure safe storage conditions. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound away from incompatible materials.

In conclusion, 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde (CAS No. 22383-86-4) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and natural product research. Its unique chemical structure endows it with valuable properties such as antioxidant activity, anti-inflammatory effects, and potential anticancer properties. Ongoing research continues to uncover new insights into its biological activities and therapeutic potential, making it an exciting area of study for scientists and researchers worldwide.

22383-86-4 (2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde) 関連製品

- 5556-84-3(2,3,5-Trimethoxybenzaldehyde)

- 2103-57-3(2,3,4-Trimethoxybenzaldehyde)

- 4460-86-0(Asaraldehyde)

- 890638-74-1(2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-4-(propan-2-yl)phenylpropanamide)

- 2229303-25-5(2-methoxy-5-nitrophenyl sulfamate)

- 1806920-76-2(3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-fluoropyridine)

- 898437-20-2(benzyl 2-4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-ylacetate)

- 1378308-06-5((S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine)

- 1049549-71-4(2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide)

- 1823863-01-9(Benzyl 4-nitroazepane-1-carboxylate)